{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid
Overview
Description
{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid is a useful research compound. Its molecular formula is C8H7F3N2O2 and its molecular weight is 220.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Coordination Compounds
The chemistry of pyridine derivatives, including those with trifluoromethyl groups, is a subject of significant interest. These compounds are known for their ability to form complex coordination compounds with metals, which can have applications in catalysis and material science. Boča et al. (2011) provided a comprehensive review of the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine compounds, highlighting their spectroscopic properties, structures, and biological activities (Boča, Jameson, & Linert, 2011).
Medicinal Applications
Pyridine derivatives, similar to [6-(Trifluoromethyl)pyridin-2-yl]aminoacetic acid, have been explored for their potential medicinal applications. A review by Altaf et al. (2015) on the medicinal importance of pyridine derivatives showcases their broad spectrum of biological activities, with several compounds being clinically used or investigated for therapeutic purposes (Altaf et al., 2015).
Catalysis and Organic Synthesis
The role of pyridine and its derivatives in catalysis and organic synthesis is well-documented. For instance, heterocyclic N-oxide molecules, including pyridine N-oxides, have shown significant utility in asymmetric catalysis and synthesis. Li et al. (2019) highlighted the importance of these compounds in catalysis, pointing to their potential in facilitating various chemical reactions (Li et al., 2019).
Environmental and Safety Considerations
The review by Wang et al. (2019) on novel fluorinated alternatives to traditional per- and polyfluoroalkyl substances (PFASs) touches on the environmental persistence and potential toxicities of fluorinated compounds, including those with trifluoromethyl groups. This study underscores the importance of assessing the environmental impact and safety of such chemicals (Wang et al., 2019).
Properties
IUPAC Name |
2-[[6-(trifluoromethyl)pyridin-2-yl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-2-1-3-6(13-5)12-4-7(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIOYWDQZJOMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.